1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its structure includes a pyrrolidine ring with a benzyl group and a trifluoromethyl group, which enhances its chemical reactivity and biological activity. This compound is classified under the GHS07 pictogram, indicating potential health hazards, particularly as an irritant .
The synthesis of 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves several key steps:
Industrial methods may optimize these routes for scalability and cost-effectiveness, focusing on maximizing yield while minimizing environmental impact through careful selection of catalysts and solvents .
The molecular formula for 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is C₁₃H₁₄F₃NO₂, with a molecular weight of approximately 273.25 g/mol. The compound features a pyrrolidine ring structure that contributes to its chiral nature, making it valuable for studies involving stereochemistry. The InChI representation of the compound is as follows:
This detailed representation aids in understanding the compound's stereochemistry and reactivity .
1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride participates in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex molecules or modifying existing structures for enhanced biological activity .
The mechanism of action for 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites.
Research indicates that compounds with similar structures can modulate biological pathways by inhibiting or activating specific enzymes involved in metabolic processes. This makes them candidates for drug development aimed at treating various diseases .
1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to its classification as an irritant .
This compound finds applications across several scientific fields:
The stereochemistry of 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is defined by two chiral centers at positions 3 and 4 of the pyrrolidine ring. This generates four possible stereoisomers, though the trans-configured (3R,4R) and (3S,4S) diastereomers are the most synthetically accessible and biologically relevant. The (3R,4R) enantiomer (CAS: 1807891-05-9) features a relative configuration where the benzyl group and trifluoromethyl moiety occupy opposite spatial orientations, while the (3S,4S) enantiomer (CAS: 184844-93-7) represents its mirror image [5] [2]. These absolute configurations critically determine the molecule’s three-dimensional topology, as confirmed by stereospecific SMILES strings:
O=C([C@H]1CN(CC2=CC=CC=C2)C[C@@H]1C(F)(F)F)O.[H]Cl
[5] O=C([C@@H]1CN(CC2=CC=CC=C2)C[C@H]1C(F)(F)F)O
[1] Table 1: Comparative Stereochemical Properties of Key Enantiomers
Stereodescriptor | CAS Number | Molecular Weight | Stock Status | Canonical Supplier |
---|---|---|---|---|
(3R,4R) hydrochloride | 1807891-05-9 | 309.71 g/mol | Out of stock | BLD Pharm [5] |
(3S,4S) free acid | 184844-93-7 | 273.25 g/mol | Out of stock | BLD Pharm [2] |
(3R,4R) free acid | 184844-96-0 | 273.25 g/mol | Out of stock | BLD Pharm [9] |
Commercial suppliers typically offer these enantiomers in >95% purity, though global stock shortages are frequently observed due to complex synthesis [2] [5] [9]. The hydrochloride salt form of the (3R,4R) variant enhances water solubility—a crucial factor for in vitro assays—while free acid forms are preferred for esterification or amidation reactions [5] [8].
The IUPAC naming of this scaffold adheres to strict hierarchical rules:
For stereospecific variants, the (3R,4R) or (3S,4S) descriptors immediately precede the parent name, as in "(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride" [5] [9]. Notably, the benzyloxycarbonyl-protected derivative (CAS: 2382042-97-7) extends this logic: "(3R,4R)-1-(benzyloxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid" [10]. Trifluoromethyl positioning is unambiguous due to the "bis(trifluoromethyl)" prefix in symmetric analogs like C₁₄H₁₃F₆NO₂ (CAS: 1251923-79-1) [3] .
Table 2: IUPAC Nomenclature Examples for Related Compounds
Compound Structural Features | Full Systematic Name | CAS Number |
---|---|---|
(3R,4R) diastereomer + HCl salt | rel-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride | 1807891-05-9 [5] |
Bis(trifluoromethyl) variant | 1-benzyl-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid | 1251923-79-1 [3] |
Benzyl-protected N-atom | (3R,4R)-1-(benzyloxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | 2382042-97-7 [10] |
The (3R,4R) and (3S,4S) enantiomers exhibit divergent binding behaviors due to their stereospecific pharmacophore presentation:
Table 3: Stereochemistry-Dependent Properties Influencing Bioactivity
Property | (3R,4R) Enantiomer | (3S,4S) Enantiomer | Biological Consequence |
---|---|---|---|
Spatial orientation of -CF₃ | Exo position relative to N-benzyl | Endo position relative to N-benzyl | Differential engagement with hydrophobic enzyme clefts [8] |
Calculated logP | 2.80 (methyl ester) | Not reported | Enhanced cellular uptake for (3R,4R) [8] |
H-bond acceptors | 6 (HCl salt) | 3 (free acid) | Stronger target binding for salt form [5] [1] |
Fsp³ character | 0.5 | 0.5 | Similar 3D complexity but distinct topology |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: